(+)-U-50488 hydrochloride

Übersicht

Beschreibung

“(+)-U-50488 hydrochloride” likely refers to a hydrochloride salt form of a compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of drugs .

Synthesis Analysis

The synthesis of a specific compound like “(+)-U-50488 hydrochloride” would depend on the structure of the compound. For example, metformin hydrochloride, another medication, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Molecular Structure Analysis

The molecular structure of “(+)-U-50488 hydrochloride” would be specific to the compound. Hydrochloride has a molecular formula of HCl .Chemical Reactions Analysis

The chemical reactions involving “(+)-U-50488 hydrochloride” would depend on the specific compound. Hydrochlorides can react with amines to form amine hydrochlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of “(+)-U-50488 hydrochloride” would depend on the specific compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .Wissenschaftliche Forschungsanwendungen

Behavioral Effects in Animals

(+)-U-50488 hydrochloride, as a kappa opioid receptor agonist, has been studied extensively for its effects on animal behavior. In research conducted by Tang and Collins (2004), it was found to produce potent antinociceptive activity in rhesus monkeys and rats. The behavioral effects at supra-analgesic doses resembled those of other kappa agonists rather than morphine, indicating its specificity for kappa receptors (Tang & Collins, 2004).

Neuroprotection and Analgesic Effects

U-50488 hydrochloride has also been explored for its potential neuroprotective effects in models of brain and spinal cord injury. Hall et al. (1987) demonstrated that U-50488H, a variant of U-50488, showed promising results in acute head and spinal injury models in mice and cats, suggesting its therapeutic potential for treating injuries to the nervous system (Hall et al., 1987).

Interaction with Other Opioids

The interaction of U-50488 with other opioids, particularly morphine, has been a subject of interest. Tao, Hwang, and Chen (1994) found that U-50488 antagonized morphine-induced antinociception in morphine-naive guinea pigs and partially restored antinociception in morphine-tolerant guinea pigs, suggesting its role in modulating opioid receptor activity (Tao, Hwang, & Chen, 1994).

Effects on Specific Body Systems

Research has also investigated the impact of U-50488 hydrochloride on specific body systems. Yokoyama et al. (2004) explored its effects on bladder and urethral function, discovering that U-50488 could decrease detrusor-sphincter dyssynergia and improve voiding efficiency in rats with spinal cord injuries, indicating potential therapeutic use for lower urinary tract dysfunction (Yokoyama et al., 2004).

Influence on Brain Function

The effects of U-50488 on brain function, particularly in relation to ischemia, have been examined. Silvia et al. (1987) found that pretreatment with U-50488H in rats prior to bilateral carotid occlusion prevented the development of edema in the forebrain, suggesting a role in protecting against cerebral ischemia (Silvia et al., 1987).

Gender Differences in Response

The sensitivity to the depressive-like effects of U-50488 varies between genders, as indicated by a study conducted by Russell et al. (2014). They observed that females were significantly less sensitive than males to the threshold-increasing effects of U-50488, independent of estrous cycle stages or gonadectomy, highlighting the importance of considering gender differences in research and potential therapeutic applications (Russell et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

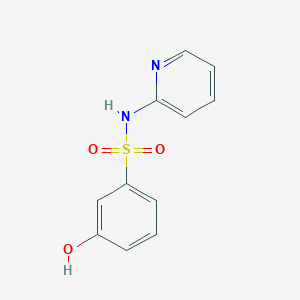

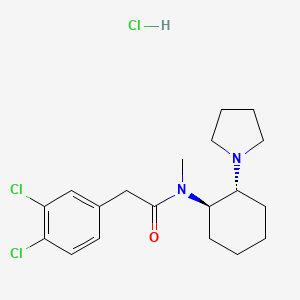

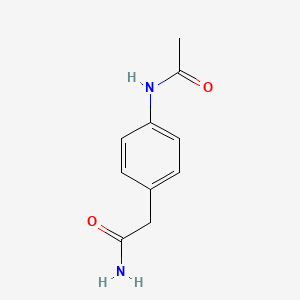

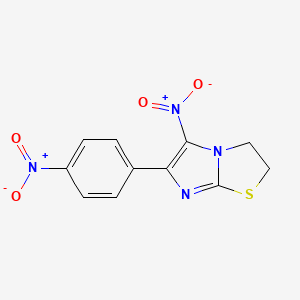

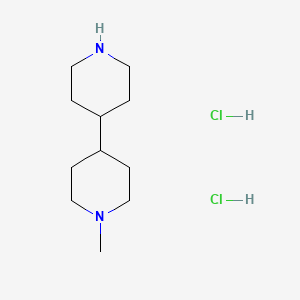

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-U-50488 hydrochloride | |

CAS RN |

114528-81-3 | |

| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one](/img/structure/B3363922.png)